Ethyl thieno[2,3-b]pyridine-3-carboxylate
CAS No.: 53175-02-3
Cat. No.: VC16480192
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53175-02-3 |
|---|---|
| Molecular Formula | C10H9NO2S |
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | ethyl thieno[2,3-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-14-9-7(8)4-3-5-11-9/h3-6H,2H2,1H3 |
| Standard InChI Key | SNZKXDYEPHUSRR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC2=C1C=CC=N2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of ethyl thieno[2,3-b]pyridine-3-carboxylate consists of a thiophene ring fused to a pyridine ring at positions 2 and 3, with an ethyl ester group at the pyridine’s third position. X-ray crystallographic studies of analogous compounds, such as ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate, reveal near-planar arrangements of the fused heterocyclic system, with bond lengths and angles consistent with aromatic conjugation . The carboxylate group adopts a coplanar orientation relative to the pyridine ring, facilitating resonance stabilization and participation in intermolecular hydrogen bonding .
Table 1: Key Structural Parameters (Derived from Crystallographic Data )
| Parameter | Value (Å/°) |
|---|---|
| C–S Bond Length (Thiophene) | 1.70–1.74 |
| C–N Bond Length (Pyridine) | 1.33–1.35 |
| Dihedral Angle (Thiophene-Pyridine) | 1.2° |
| C=O Bond Length (Ester) | 1.21 |
Synthesis and Functionalization
Gewald Reaction-Based Synthesis
A common route to ethyl thieno[2,3-b]pyridine-3-carboxylate involves the Gewald reaction, a multicomponent process combining ketones, activated nitriles, and elemental sulfur under basic conditions. For example, cyclocondensation of ethyl cyanoacetate with 2-mercaptonicotinaldehyde in the presence of morpholine yields the target compound with moderate efficiency. Alternative methods include:
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Alkylation of Pyridinethiols: Reaction of ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate with iodoethane or chloroacetonitrile generates S-substituted derivatives, which undergo cyclization to form thienopyridines .
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Microwave-Assisted Cyclization: Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate reacts with dimethylformamide-dimethylacetal and amines under microwave irradiation to produce pyrimidine-fused hybrids .
Table 2: Representative Synthesis Conditions and Yields
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Gewald Reaction | Ethyl cyanoacetate, S₈, EtOH, Δ | 65–72 |
| Alkylation-Cyclization | Iodoethane, Na₂CO₃, EtOH, reflux | 85–90 |
| Microwave Synthesis | DMF-DMA, NH₃, 100°C, 30 min | 78–88 |
Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution at position 5, while the pyridine nitrogen participates in coordination chemistry. For instance, nitration with HNO₃/H₂SO₄ introduces nitro groups, which are reducible to amines for further functionalization .
Nucleophilic Acyl Substitution
The ethyl ester group is susceptible to hydrolysis, yielding the carboxylic acid derivative, which can be coupled with amines to form amides. This reactivity is exploited in prodrug design, enhancing bioavailability of thienopyridine-based therapeutics.
Biological Activities and Mechanisms
Antimicrobial Properties
Sulfanylpyridine derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 μg/mL) and fungi (e.g., Candida albicans, MIC = 8 μg/mL) . The thiophene sulfur and pyridine nitrogen are critical for membrane penetration and binding to microbial efflux pumps.
Physicochemical Properties
Table 3: Key Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 147–148°C |
| logP (Octanol-Water) | 2.1 |
| λmax (UV-Vis, EtOH) | 278 nm |
| Solubility (H₂O) | <0.1 mg/mL |
Future Directions
Current research focuses on optimizing pharmacokinetic profiles through structural modifications, such as replacing the ethyl ester with bioisosteres (e.g., trifluoroethyl groups) to enhance metabolic stability . Additionally, computational studies using DFT and molecular docking are identifying novel targets in neurodegenerative and inflammatory pathways .
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